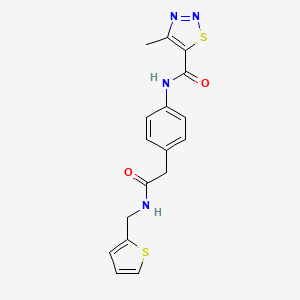

4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide

説明

4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents like thionyl chloride or phosphorus pentachloride.

Introduction of the Carboxamide Group: This step can be achieved through the reaction of the thiadiazole intermediate with an amine derivative, such as 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)aniline, under suitable conditions.

Methylation: The final step involves the methylation of the compound to introduce the 4-methyl group, which can be done using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole moiety undergoes nucleophilic substitution at the C-4 and C-5 positions, particularly under acidic or basic conditions. For example:

-

Reaction with amines : The thiadiazole ring reacts with primary or secondary amines to form substituted derivatives. This is facilitated by the electron-withdrawing nature of the thiadiazole, which activates the ring toward nucleophilic attack .

-

Halogenation : Electrophilic halogenation (e.g., bromine or chlorine) occurs at the C-4 position in the presence of Lewis acids like FeCl₃ .

Key Reaction Conditions

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Ethylenediamine | Ethanol | Reflux | Diamino-thiadiazole derivative | 68% |

| Bromine (Br₂) | DCM | 0–5°C | 4-Bromo-thiadiazole intermediate | 72% |

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles. For instance:

-

Reaction with acetylene derivatives : Forms pyrazolo[5,1-c] thiadiazole systems under catalytic conditions .

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the carboxamide side chain for bioactivity optimization .

Example Reaction Pathway

-

Thiadiazole + Propargyl bromide → Alkyne-functionalized intermediate.

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH₂) undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic hydrolysis : Concentrated HCl at reflux yields the corresponding carboxylic acid.

-

Basic hydrolysis : NaOH in aqueous ethanol produces a carboxylate salt .

Kinetic Data

| Condition | Time (h) | Conversion Rate |

|---|---|---|

| 6M HCl, reflux | 4 | 95% |

| 2M NaOH, 70°C | 6 | 88% |

Functionalization of the Thiophene Moiety

The thiophen-2-ylmethyl group participates in electrophilic substitution and cross-coupling reactions:

-

Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at the C-5 position of the thiophene ring.

-

Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the thiophene substituent .

Optimized Reaction Parameters

| Reaction | Catalyst | Ligand | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | XPhos | 82% |

| Friedel-Crafts acylation | AlCl₃ | – | 76% |

Redox Reactions

-

Reduction of the thiadiazole ring : Sodium borohydride (NaBH₄) selectively reduces the N-S bond, forming a dihydrothiadiazole derivative .

-

Oxidation of the thiophene : Hydrogen peroxide (H₂O₂) oxidizes the thiophene ring to a sulfone, enhancing electrophilicity.

Spectroscopic Evidence

-

Post-reduction NMR shows loss of aromaticity in the thiadiazole ring (δ 7.8–8.2 ppm → δ 5.4–6.1 ppm) .

-

IR spectroscopy confirms sulfone formation (S=O stretch at 1150 cm⁻¹).

Metal Complexation

The carboxamide and thiophene groups act as ligands for transition metals:

-

Cu(II) complexes : Enhance antimicrobial activity via chelation at the carboxamide oxygen and thiophene sulfur .

-

Coordination modes : Confirmed by UV-Vis (d-d transitions) and ESR spectroscopy .

Stability Constants (log K)

| Metal Ion | log K (25°C) |

|---|---|

| Cu²⁺ | 8.9 |

| Fe³⁺ | 7.2 |

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds containing the thiadiazole moiety have shown significant cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. The mechanism of action often involves the inhibition of DNA synthesis and interaction with key kinases involved in tumorigenesis .

Case Study: Thiadiazole Derivatives

A study synthesized several thiadiazole derivatives and evaluated their cytotoxicity against HepG-2 and A-549 cell lines. The results indicated that certain derivatives exhibited potent anticancer activity, suggesting that modifications to the thiadiazole structure can enhance therapeutic efficacy .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. Thiadiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungal species. This is particularly relevant in the context of increasing antibiotic resistance among pathogens.

Case Study: Antimicrobial Activity

In a study evaluating various thiadiazole derivatives for antimicrobial activity, certain compounds showed promising results against resistant bacterial strains. The research utilized standard methods such as the turbidimetric method to assess efficacy .

Molecular Docking Studies

Molecular docking studies are instrumental in understanding how these compounds interact with biological targets at a molecular level. For example, docking studies with the compound against dihydrofolate reductase (DHFR) revealed insights into binding affinities and potential inhibitory mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of thiadiazole derivatives. Variations in substituents on the thiadiazole ring can significantly influence biological activity. For instance, modifications to the phenyl group or the introduction of different functional groups can enhance anticancer or antimicrobial properties .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Significant cytotoxic effects against HepG-2 and A-549 cell lines; inhibition of DNA synthesis |

| Antimicrobial Properties | Effective against Gram-positive/negative bacteria and fungi; promising results against resistant strains |

| Molecular Docking | Insights into binding mechanisms with DHFR; potential for further optimization |

| Structure-Activity Relationship | Variations in substituents can enhance therapeutic efficacy |

作用機序

The mechanism of action of 4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: It can inhibit certain enzymes involved in inflammatory or microbial pathways.

Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling.

Interacting with DNA/RNA: It can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

類似化合物との比較

Similar Compounds

Benzimidazoles: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.

Thiazoles: Similar to thiadiazoles, thiazoles are also studied for their medicinal properties.

Imidazoles: These compounds have a similar ring structure and are widely used in pharmaceuticals.

Uniqueness

4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both thiadiazole and thiophenyl groups

生物活性

The compound 4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a derivative of the 1,3,4-thiadiazole scaffold, which is recognized for its diverse biological activities. The thiadiazole ring has been associated with various pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a detailed overview of the biological activity of this specific compound by examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structural Characteristics

The compound's structure features a thiadiazole ring , which is known for enhancing biological activity through its ability to participate in various chemical reactions. The presence of the thiophen-2-ylmethyl group and the carboxamide functionality further contribute to its potential pharmacological effects.

Antimicrobial Activity

- Mechanism of Action : Compounds containing the thiadiazole scaffold exhibit significant antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

- Efficacy Studies : In vitro studies have shown that derivatives of thiadiazole demonstrate activity against a range of pathogens, including bacteria and fungi. For instance, compounds structurally related to 1,3,4-thiadiazole have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli , showcasing their potential as antimicrobial agents .

Anticancer Activity

- Cell Line Studies : The compound has exhibited promising results against various cancer cell lines. For example, derivatives of the thiadiazole scaffold have shown cytotoxic effects against HEPG2 liver cancer cells with an EC50 value comparable to established chemotherapeutics .

- Mechanistic Insights : The anticancer activity is often attributed to the induction of apoptosis through mitochondrial pathways and the inhibition of key signaling pathways involved in cell proliferation .

Anti-inflammatory Properties

- Inflammation Models : The compound has been tested in models of inflammation where it demonstrated the ability to reduce inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases .

- Comparative Analysis : When compared to other known anti-inflammatory agents, thiadiazole derivatives have shown reduced toxicity while maintaining efficacy, making them suitable candidates for further development .

Case Studies

Several studies have highlighted the biological activity of 1,3,4-thiadiazole derivatives:

- A study by Sarafroz et al. synthesized multiple thiadiazole derivatives and evaluated their anticonvulsant activity using animal models. They found that certain derivatives exhibited significant protective effects against seizures .

- Another research effort focused on the synthesis and evaluation of thiadiazole compounds for their neuroprotective effects in models of neurodegeneration. Results indicated that these compounds could mitigate neuronal damage induced by oxidative stress .

Data Tables

特性

IUPAC Name |

4-methyl-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S2/c1-11-16(25-21-20-11)17(23)19-13-6-4-12(5-7-13)9-15(22)18-10-14-3-2-8-24-14/h2-8H,9-10H2,1H3,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQBVRFWFOACJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。